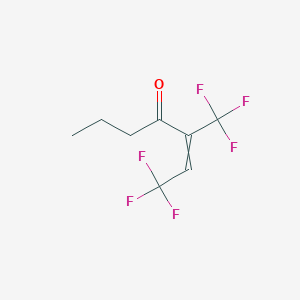![molecular formula C16H15N3OS B14329338 Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl- CAS No. 106666-83-5](/img/structure/B14329338.png)
Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N’-phenyl- is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N’-phenyl- typically involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production .
化学反応の分析
Types of Reactions
Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N’-phenyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with amine groups.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, it is used to study enzyme interactions and as a potential inhibitor for certain biological pathways .
Medicine
Medicinally, thiophene derivatives, including this compound, have shown promise in the development of anti-inflammatory and anticancer agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes .
作用機序
The mechanism of action of Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N’-phenyl- involves its interaction with specific molecular targets such as enzymes or receptors. The cyano group and the thiophene ring play crucial roles in binding to these targets, thereby modulating their activity . This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular pathways .
類似化合物との比較
Similar Compounds
- N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2-dichloroacetamide
- N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenylacrylamide
- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-fluorophenyl)urea
Uniqueness
What sets Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N’-phenyl- apart from similar compounds is its specific combination of the cyano group and the phenylurea moiety. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
106666-83-5 |
|---|---|
分子式 |
C16H15N3OS |
分子量 |
297.4 g/mol |
IUPAC名 |
1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylurea |
InChI |
InChI=1S/C16H15N3OS/c17-10-13-12-8-4-5-9-14(12)21-15(13)19-16(20)18-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2,(H2,18,19,20) |
InChIキー |
QDNWLTBSGLJSRI-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


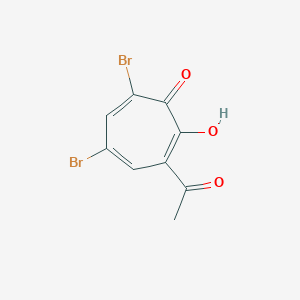
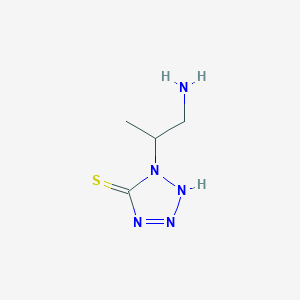

![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
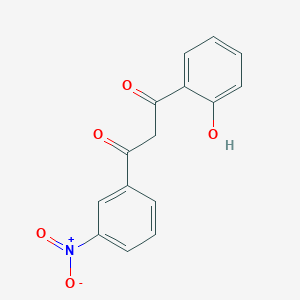
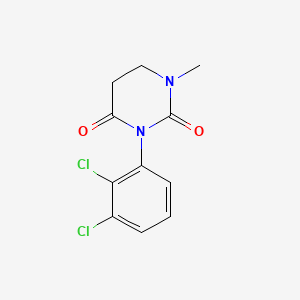
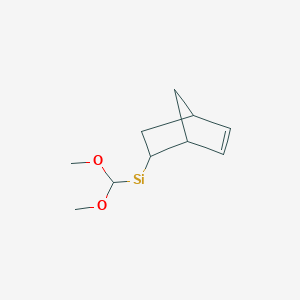
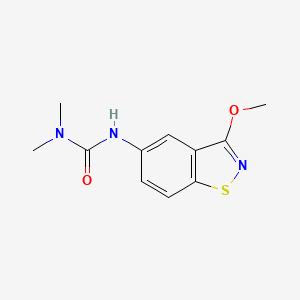
![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
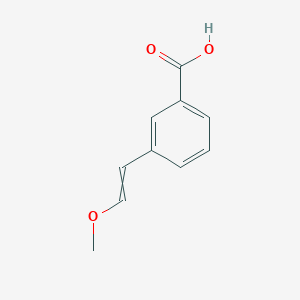
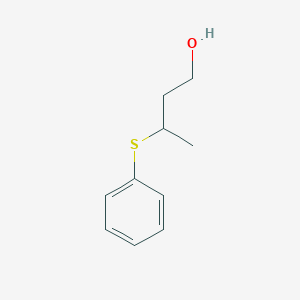
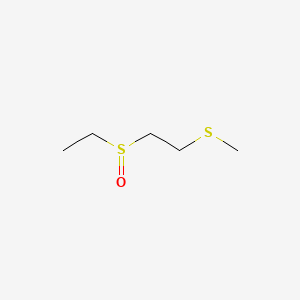
phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
